molecular formula C3H6ClF4N B1342544 2,2,3,3-Tetrafluoropropan-1-amine hydrochloride CAS No. 663-65-0

2,2,3,3-Tetrafluoropropan-1-amine hydrochloride

Cat. No.: B1342544
CAS No.: 663-65-0
M. Wt: 167.53 g/mol
InChI Key: XALAKNVRDOVOGD-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropan-1-amine hydrochloride is a fluorinated amine compound with the molecular formula C3H6ClF4N. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of multiple fluorine atoms contributes to its high reactivity and stability, making it an important intermediate in organic synthesis and pharmaceutical research.

Scientific Research Applications

2,2,3,3-Tetrafluoropropan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new drugs, especially those requiring fluorinated moieties for enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoropropan-1-amine hydrochloride is not clearly defined as it may vary depending on the specific application or context in which the compound is used .

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-tetrafluoropropan-1-amine hydrochloride typically involves the fluorination of appropriate precursors. One common method includes the reaction of 2,2,3,3-tetrafluoropropanol with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as:

    Fluorination: Introduction of fluorine atoms to the precursor molecule.

    Amination: Conversion of the fluorinated intermediate to the amine.

    Hydrochloride Formation: Reaction with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Fluorinated ketones or oxides.

    Reduction: Fluorinated amine derivatives.

    Substitution: Various substituted fluorinated compounds.

Comparison with Similar Compounds

    2,2,3,3-Tetrafluoropropanol: A precursor in the synthesis of 2,2,3,3-tetrafluoropropan-1-amine hydrochloride.

    2,2,3,3-Tetrafluoropropionic acid: Another fluorinated compound with similar structural features.

    2,2,3,3-Tetrafluoropropylamine: A related amine with comparable reactivity.

Uniqueness: this compound is unique due to its specific combination of fluorine atoms and amine functionality, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high reactivity and stability, such as in the synthesis of pharmaceuticals and specialty chemicals.

Properties

IUPAC Name

2,2,3,3-tetrafluoropropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F4N.ClH/c4-2(5)3(6,7)1-8;/h2H,1,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALAKNVRDOVOGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70612134
Record name 2,2,3,3-Tetrafluoropropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663-65-0
Record name 2,2,3,3-Tetrafluoropropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3-tetrafluoropropan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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